molecular formula C9H9N B121523 4-Ethylphenyl isocyanide CAS No. 143063-89-2

4-Ethylphenyl isocyanide

Cat. No.: B121523
CAS No.: 143063-89-2
M. Wt: 131.17 g/mol
InChI Key: ADMGWKJOPIZBNE-UHFFFAOYSA-N
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Description

4-Ethylphenyl isocyanide, also known as 1-ethyl-4-isocyanobenzene, is an organic compound with the molecular formula C9H9N. It is a member of the isocyanide family, characterized by the presence of an isocyanide functional group (-NC) attached to an aromatic ring. Isocyanides are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical reactions .

Mechanism of Action

Target of Action

Isocyanides, including 4-Ethylphenyl isocyanide, have been found to target essential metabolic enzymes in bacteria . Specifically, they covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antimicrobial agents.

Mode of Action

This compound interacts with its targets through a covalent binding mechanism . The isocyanide group in the compound forms a covalent bond with the active site cysteines of the target enzymes, leading to their functional inhibition . This covalent modification disrupts the normal functioning of the enzymes, thereby inhibiting the metabolic processes they are involved in.

Biochemical Pathways

The fatty acid biosynthetic process and the hexosamine pathway are the primary biochemical pathways affected by this compound . The fatty acid biosynthetic process is essential for the production of lipids in bacteria, while the hexosamine pathway is involved in the synthesis of amino sugars. Inhibition of these pathways disrupts bacterial growth and survival.

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial metabolic processes in bacteria, leading to their growth inhibition .

Action Environment

The action of this compound, like other isocyanides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the isocyanide group. Additionally, the presence of metal ions can influence the compound’s activity due to the metal-coordinating properties of isocyanides

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-ethylphenyl isocyanide typically involves the formylation of the corresponding amine, followed by dehydration to form the isocyanide. One common method is the one-pot synthesis, which includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing waste and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl isocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isocyanides, amides, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethylphenyl isocyanide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 4-Ethylphenyl isocyanide is unique due to the presence of the ethyl group, which influences its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and ability to participate in specific chemical reactions compared to its analogs .

Properties

IUPAC Name

1-ethyl-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMGWKJOPIZBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395727
Record name Benzene,1-ethyl-4-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143063-89-2
Record name Benzene,1-ethyl-4-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethylphenyl isocyanide

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